
3-Bromo-2-methoxy-5-phenylthiophene
Overview
Description
3-Bromo-2-methoxy-5-phenylthiophene is a useful research compound. Its molecular formula is C11H9BrOS and its molecular weight is 269.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis
3-Bromo-2-methoxy-5-phenylthiophene serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex thiophene derivatives and conjugated polymers, which are essential for developing organic electronic materials, such as:
- Organic light-emitting diodes (OLEDs)
- Organic photovoltaics (OPVs)
The compound's electrophilic nature allows it to participate in various coupling reactions, enhancing its utility in synthesizing complex structures.
Medicinal Chemistry
Research indicates that thiophene derivatives exhibit significant biological activities, including:
- Antimicrobial Activity : In vitro studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For example:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest potential for developing new antimicrobial agents targeting resistant strains.
- Anticancer Activity : Preliminary studies demonstrate that the compound can inhibit cancer cell proliferation. For instance, it has shown cytotoxic effects on melanoma (B16F10) and breast cancer (MCF-7) cell lines with IC50 values of 15 µM and 20 µM, respectively. This suggests mechanisms such as apoptosis induction through enzyme inhibition critical for cancer cell survival.
Antioxidant Properties
The compound exhibits significant antioxidant activity, as evidenced by DPPH radical scavenging assays:
Concentration (µg/mL) | % Inhibition |
---|---|
10 | 25 |
50 | 55 |
100 | 85 |
This property indicates its potential use in formulations aimed at reducing oxidative stress-related damage.
Industrial Applications
In addition to its research applications, this compound has potential industrial applications:
- Organic Electronics : Its role in synthesizing conducting polymers makes it valuable for developing advanced materials used in electronic devices.
- Pharmaceuticals : The compound's biological activities position it as a candidate for drug development, particularly in creating new antimicrobial and anticancer therapies.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The results indicated that halogen-substituted compounds exhibited enhanced antibacterial activities compared to their non-halogenated counterparts. This underscores the importance of structural modifications in enhancing biological activity.
Case Study 2: Anticancer Properties
In another investigation focused on cancer treatment, researchers tested this compound against several cancer cell lines. The results demonstrated significant cytotoxicity at micromolar concentrations, suggesting its potential as an adjunct therapy in cancer treatment protocols.
Properties
CAS No. |
459424-50-1 |
---|---|
Molecular Formula |
C11H9BrOS |
Molecular Weight |
269.16 g/mol |
IUPAC Name |
3-bromo-2-methoxy-5-phenylthiophene |
InChI |
InChI=1S/C11H9BrOS/c1-13-11-9(12)7-10(14-11)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
QUCGBYLEHKETOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(S1)C2=CC=CC=C2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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